Lipophilicity and Basicity vs. Unsubstituted Imidazole Core
N-(4-Methyl-1H-imidazol-2-yl)acetamide incorporates a 4-methylimidazole moiety. Compared to unsubstituted imidazole, 4-methylimidazole exhibits a higher logP (0.23–0.30 vs. -0.02 to -0.15) , indicating increased lipophilicity. Additionally, its pKa is elevated (pKa ≈ 7.55 vs. ≈ 6.95) [1], signifying greater basicity. These physicochemical shifts are anticipated to influence the compound's solubility, membrane permeability, and protonation-dependent target binding, differentiating it from analogs lacking the 4-methyl group.
Imidazole: logP -0.02 to -0.15, pKa ~6.95
Difference: +0.25–0.45 logP, +0.60 pKa
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | 4-Methylimidazole (core): logP 0.23–0.30 |
| Comparator Or Baseline | Imidazole: logP -0.02 to -0.15 |
| Quantified Difference | Increase of ~0.25–0.45 logP units |
| Conditions | Calculated/predicted values (ACD/Labs, ChemSpider) |
Why This Matters
Higher logP can enhance passive membrane diffusion, potentially improving cellular uptake in cell-based assays, while altered pKa affects protonation state and binding interactions in target pockets.
- [1] PMC Table 1. pKa values of selected compounds. 2022. Available from: https://pmc.ncbi.nlm.nih.gov/table/1/ View Source
